Methyl 1,8-naphthyridine-4-carboxylate

Synthetic intermediate Reduction Alcohol derivative

Methyl 1,8-naphthyridine-4-carboxylate (CAS 99361-32-7; MF C10H8N2O2; MW 188.18 g/mol) is a heterocyclic compound belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic system of two pyridine rings with nitrogen atoms at the 1 and 8 positions and a methyl ester substituent at the 4-carboxylate position. The 1,8-naphthyridine scaffold itself is a privileged structure in medicinal chemistry, documented across a wide array of therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and neurological indications, and serves as the core structure of clinically established antibacterial agents such as nalidixic acid.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 99361-32-7
Cat. No. B6329325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1,8-naphthyridine-4-carboxylate
CAS99361-32-7
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2C=CC=NC2=NC=C1
InChIInChI=1S/C10H8N2O2/c1-14-10(13)8-4-6-12-9-7(8)3-2-5-11-9/h2-6H,1H3
InChIKeyOLCRSKVYJXNGLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1,8-Naphthyridine-4-carboxylate (CAS 99361-32-7): Core Chemical Identity and Procurement Baseline


Methyl 1,8-naphthyridine-4-carboxylate (CAS 99361-32-7; MF C10H8N2O2; MW 188.18 g/mol) is a heterocyclic compound belonging to the 1,8-naphthyridine class, characterized by a fused bicyclic system of two pyridine rings with nitrogen atoms at the 1 and 8 positions and a methyl ester substituent at the 4-carboxylate position . The 1,8-naphthyridine scaffold itself is a privileged structure in medicinal chemistry, documented across a wide array of therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and neurological indications, and serves as the core structure of clinically established antibacterial agents such as nalidixic acid [1]. This compound is primarily utilized as a versatile synthetic intermediate in pharmaceutical research and organic synthesis, with commercial availability typically at purities of ≥98% .

Why Substitution with Alternative 1,8-Naphthyridine Derivatives Compromises Synthetic Utility for Methyl 1,8-Naphthyridine-4-carboxylate (CAS 99361-32-7)


Substituting methyl 1,8-naphthyridine-4-carboxylate with alternative 1,8-naphthyridine derivatives introduces significant synthetic and application-level risks. First, the methyl ester at the 4-position is a critical functional handle for specific downstream transformations (e.g., reduction to the corresponding alcohol or hydrolysis to the carboxylic acid), enabling distinct synthetic pathways that are inaccessible with analogs lacking this exact substitution pattern . Second, the 1,8-naphthyridine isomer class exhibits widely divergent biological and pharmacological profiles depending on subtle structural variations [1]; therefore, using a close analog (e.g., a 1,5- or 1,6-naphthyridine isomer, or a derivative with a different ester or carboxylic acid group) would fundamentally alter the structure-activity relationship (SAR) in a lead optimization program, invalidating prior SAR data. Third, the availability of analytical reference data and established synthetic protocols for this specific CAS registry number reduces method development time and procurement risk compared to sourcing a less-characterized alternative.

Quantitative Evidence Guide: Differentiating Methyl 1,8-Naphthyridine-4-carboxylate (CAS 99361-32-7) from Close Analogs for Informed Procurement


Reduction Reactivity: Methyl 1,8-Naphthyridine-4-carboxylate Enables Specific Alcohol Intermediate Synthesis

Methyl 1,8-naphthyridine-4-carboxylate is explicitly documented as a reactant in the synthesis of (1,8-naphthyridin-4-yl)methanol via reduction with sodium tetrahydroborate in methanol, yielding 0.64 g of the alcohol product . This specific transformation leverages the methyl ester group at the 4-position. In contrast, the direct analog 1,8-naphthyridine-4-carboxylic acid (CAS 99067-13-3) cannot undergo this reduction to the alcohol without prior esterification, adding a synthetic step. Similarly, unsubstituted 1,8-naphthyridine (CAS 254-60-4) lacks the functional handle for this transformation entirely. This data defines methyl 1,8-naphthyridine-4-carboxylate as the direct starting material of choice for accessing 4-hydroxymethyl-1,8-naphthyridine derivatives.

Synthetic intermediate Reduction Alcohol derivative

Scaffold Versatility: Broad Biological Activity Profile Supports Diverse Lead Generation vs. Single-Target Analogs

The 1,8-naphthyridine scaffold, which forms the core of methyl 1,8-naphthyridine-4-carboxylate, is documented to possess a broad spectrum of pharmacological activities including antimicrobial, anticancer, neurological, cardiovascular, and immunological effects [1]. This breadth contrasts with other naphthyridine isomers (e.g., 1,5-, 1,6-, or 2,7-naphthyridine) which have not been as extensively validated across multiple therapeutic areas or may exhibit narrower activity profiles [1]. For instance, while some 1,6-naphthyridine derivatives show anticancer activity, the 1,8-isomer class uniquely includes the clinically established antibacterial agent nalidixic acid (1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid) [1]. This broader validation across multiple therapeutic areas means that methyl 1,8-naphthyridine-4-carboxylate offers a more versatile starting point for diverse medicinal chemistry programs compared to less-explored naphthyridine isomers.

Antimicrobial Anticancer Lead generation

Purity Specification: Methyl 1,8-Naphthyridine-4-carboxylate at ≥98% Ensures Reproducibility vs. Lower-Grade Alternatives

Methyl 1,8-naphthyridine-4-carboxylate is commercially available with a purity specification of NLT 98% (Not Less Than 98%) . This specification is explicitly documented by multiple suppliers and is accompanied by analytical documentation including NMR, HPLC, and LC-MS . In contrast, alternative sources may offer this compound without a certified purity level or at lower specifications (e.g., 95%), or for related naphthyridine analogs, purity documentation may be inconsistent. The availability of a defined, high-purity grade directly impacts the reproducibility of synthetic transformations and the interpretability of biological assay results.

Purity Quality control Reproducibility

Optimal Research and Industrial Application Scenarios for Methyl 1,8-Naphthyridine-4-carboxylate (CAS 99361-32-7) Based on Quantitative Evidence


Synthesis of 4-Hydroxymethyl-1,8-Naphthyridine Derivatives via Direct Reduction

This compound is the preferred starting material for synthesizing (1,8-naphthyridin-4-yl)methanol and its derivatives via sodium tetrahydroborate reduction . This direct route avoids the additional esterification step required when using the carboxylic acid analog, saving time and resources. The documented yield (0.64 g under the reported conditions) provides a quantitative benchmark for reaction optimization in academic or industrial medicinal chemistry laboratories focused on building alcohol-functionalized naphthyridine libraries.

Medicinal Chemistry Lead Generation Across Diverse Therapeutic Areas

Given the extensively validated 1,8-naphthyridine scaffold's broad biological activity profile across antimicrobial, anticancer, neurological, and cardiovascular targets [1], methyl 1,8-naphthyridine-4-carboxylate serves as an optimal core scaffold for initial medicinal chemistry explorations. Its use mitigates the risk associated with exploring less-characterized naphthyridine isomers (e.g., 1,5- or 2,7-naphthyridine), providing a solid foundation for structure-activity relationship (SAR) studies in hit-to-lead and lead optimization programs.

Antimicrobial Drug Discovery Programs

The 1,8-naphthyridine scaffold is a well-established pharmacophore in antibacterial drug discovery, with nalidixic acid as a clinical proof-of-concept [1]. Researchers developing new antibacterial agents, particularly those targeting DNA gyrase or related bacterial targets, should prioritize this compound as a starting material for constructing focused libraries. The 4-carboxylate ester provides a versatile functional group for further derivatization, enabling systematic exploration of SAR around the 4-position, a key site for modulating antibacterial potency and spectrum.

Reproducible Scale-Up and Collaborative Research

For laboratories requiring batch-to-batch consistency, methyl 1,8-naphthyridine-4-carboxylate sourced with ≥98% purity and full analytical documentation (NMR, HPLC, LC-MS) is essential. This scenario is critical for multi-site collaborative projects, contract research organizations (CROs), and pharmaceutical development where reproducibility of synthetic intermediates and biological data is paramount. The availability of defined purity standards reduces variability and ensures that observed biological activity is attributable to the compound of interest rather than impurities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 1,8-naphthyridine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.